molecular formula C7H11N5 B3031513 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole CAS No. 423176-40-3

4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B3031513
M. Wt: 165.2 g/mol
InChI Key: VVUMWLYCDGIOJO-UHFFFAOYSA-N
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Description

“4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole” is a complex organic compound. It contains an azide group (-N3), which is a functional group known for its high reactivity . The presence of the pyrazole ring, a heterocyclic aromatic organic compound, and the azide group suggests that this compound could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, two methyl groups attached to the pyrazole, and an azidoethyl group attached to the pyrazole ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The azide group is known for its high reactivity and can participate in various chemical reactions, including cycloadditions, reductions, and rearrangements . The pyrazole ring can also participate in various reactions, especially those involving electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole” would depend on its specific structure. Factors that could influence its properties include the presence of the azide group, the pyrazole ring, and the methyl groups .

Safety And Hazards

Azides are known to be potentially explosive and should be handled with care . The specific safety and hazards of “4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole” would need to be determined through safety testing .

properties

IUPAC Name

4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-5-7(3-4-9-12-8)6(2)11-10-5/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUMWLYCDGIOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404619
Record name 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

CAS RN

423176-40-3
Record name 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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